Fluvastatin sodium

Übersicht

Beschreibung

Fluvastatin sodium is a member of the statin drug class, used to treat hypercholesterolemia and to prevent cardiovascular disease . It is used along with a proper diet to help lower “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) . It is also the first entirely synthetic HMG-CoA reductase inhibitor and is structurally distinct from the fungal derivatives of this therapeutic class .

Synthesis Analysis

Fluvastatin sodium is a chiral molecule possessing two chiral centres. The substance displays polymorphism. Synthesis has been satisfactorily described from well-defined starting materials . The key step in the synthesis depicted was the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .Molecular Structure Analysis

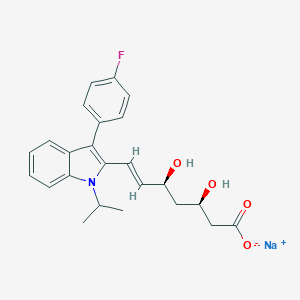

The molecular formula of Fluvastatin sodium is C24H25FNNaO4 . The molecular weight is 433.45 . Further analysis of the molecular structure can be found in various spectroscopic studies .Chemical Reactions Analysis

Fluvastatin is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . It has no relevant interactions with drugs that inhibit the liver enzyme CYP3A4, and a generally lower potential for interactions than most other statins . Cyclosporine coadministration increases fluvastatin exposure .Physical And Chemical Properties Analysis

Fluvastatin sodium is a yellowish powder with small agglomerates . More details about its physical and chemical properties can be found in various safety data sheets .Wissenschaftliche Forschungsanwendungen

Potential SIRT2 Inhibitor

Fluvastatin Sodium has been identified as a potential SIRT2 inhibitor . SIRT2 is a subtype of sirtuins (SIRTs), which are NAD±dependent deacetylases that play various roles in numerous pathophysiological processes . Dysregulation of SIRT2 activation can regulate the expression levels of related genes in cancer cells, leading to tumor occurrence and metastasis . The study used computer simulations to screen for novel SIRT2 inhibitors from the FDA database . The results showed that fluvastatin sodium may possess inhibitory activity against SIRT2 .

Anti-Pancreatic Cancer Metastasis

In the same study, 10 compounds with high docking scores and good interactions were selected for in vitro anti-pancreatic cancer metastasis testing and enzyme binding inhibition experiments . The results indicated that fluvastatin sodium has potential as a SIRT2 inhibitor .

Molecular Docking Experiments

Fluvastatin sodium was subjected to molecular docking experiments with various SIRT isoforms . The combined results from Western blotting experiments indicated its potential as a SIRT2 inhibitor . Molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations were performed, revealing the binding mode of fluvastatin sodium at the SIRT2 active site .

4. Obesity Treatment through Brown Fat Activation Fluvastatin Sodium has been found to ameliorate obesity through brown fat activation . Brown adipose tissue (BAT), an organ that burns energy through uncoupling thermogenesis, is a promising therapeutic target for obesity . Fluvastatin Sodium treatment significantly increased UCP1 expression and BAT activity in human brown adipocytes .

Improvement of Glucose Homeostasis

Administration of Fluvastatin Sodium significantly improved glucose homeostasis . This is particularly important in the context of obesity and related metabolic disorders .

Amelioration of Hepatic Steatosis

Fluvastatin Sodium treatment also ameliorated hepatic steatosis . Hepatic steatosis, or fatty liver, is a common condition often associated with metabolic syndrome and type 2 diabetes .

7. Induction of Browning in Subcutaneous White Adipose Tissue Fluvastatin Sodium induced browning in subcutaneous white adipose tissue (sWAT) . Browning of white adipose tissue is known to have a beneficial effect on energy metabolism .

Wirkmechanismus

Target of Action

Fluvastatin sodium primarily targets the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonic acid .

Mode of Action

Fluvastatin sodium acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, fluvastatin sodium blocks its activity, thereby inhibiting an important step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by fluvastatin sodium disrupts the cholesterol biosynthesis pathway . This leads to a decrease in the production of cholesterol in the body . The metabolic pathways of fluvastatin sodium were determined in normal male volunteers at steady state .

Pharmacokinetics

Fluvastatin sodium is quickly and almost completely absorbed from the gut . Due to its first-pass effect, bioavailability is lower, about 24–30% . Over 98% of the substance is bound to plasma proteins . Approximately 95% of a single dose of fluvastatin is excreted via the biliary route with less than 2% as the parent compound .

Result of Action

The primary result of fluvastatin sodium’s action is a reduction in plasma cholesterol levels . By inhibiting HMG-CoA reductase, fluvastatin sodium slows the production of cholesterol in the body . This can decrease the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body .

Action Environment

The action of fluvastatin sodium can be influenced by various environmental factors. For instance, food intake can slow down the absorption of the drug . Additionally, certain drug interactions can affect the bioavailability and efficacy of fluvastatin sodium . For example, cyclosporine coadministration increases fluvastatin exposure .

Safety and Hazards

Fluvastatin sodium may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should not be taken if you have liver disease, or if you are breastfeeding a baby . More safety and hazard information can be found in various safety data sheets .

Zukünftige Richtungen

Fluvastatin sodium has been shown to be effective for secondary prevention of cardiac events in patients following coronary intervention procedures, and for primary prevention of cardiac events in renal transplant recipients . The FDA is requesting revisions to the information about use in pregnancy in the prescribing information of the entire class of statin medicines . More research is being conducted to improve the bioavailability and consequently therapeutic efficacy of Fluvastatin sodium .

Eigenschaften

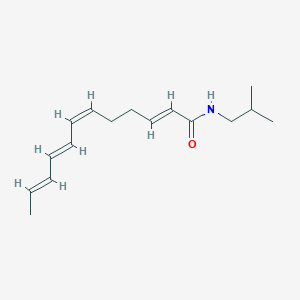

IUPAC Name |

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGHKIMDNBDHJB-NRFPMOEYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009854 | |

| Record name | Sri 62320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluvastatin sodium | |

CAS RN |

94061-80-0, 93957-55-2, 93957-54-1 | |

| Record name | Sri 62320 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094061800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sri 62320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fluvastatin sodium hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Fluvastatin Sodium?

A1: Fluvastatin Sodium is a synthetic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. [, ] It works by competitively inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting enzyme in the biosynthesis of cholesterol in the liver. [] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the uptake and catabolism of LDL cholesterol from the bloodstream, resulting in a reduction of serum total cholesterol and LDL cholesterol levels. [, ]

Q2: What is the molecular formula and weight of Fluvastatin Sodium?

A2: The molecular formula of Fluvastatin Sodium is C24H25FNNaO4. It has a molecular weight of 434.45 g/mol. []

Q3: Is Fluvastatin Sodium stable in an acidic environment?

A3: Fluvastatin Sodium is known to be unstable in the acidic environment of the stomach. [] This instability can lead to degradation of the drug and reduced bioavailability.

Q4: How does the stability of Fluvastatin Sodium impact its formulation?

A4: Due to its instability in acidic environments, Fluvastatin Sodium formulations often require strategies to protect the drug from degradation in the stomach. This can include enteric coatings on tablets or capsules, or formulation as a self-microemulsifying drug delivery system (SMEDDS). []

Q5: How does the structure of Fluvastatin Sodium contribute to its activity?

A5: The structure of Fluvastatin Sodium is crucial for its interaction with the HMG-CoA reductase enzyme. The molecule contains a 3,5-dihydroxyheptanoic acid moiety, which is similar to the natural substrate of HMG-CoA reductase. This structural similarity allows Fluvastatin Sodium to bind to the enzyme's active site and inhibit its activity. []

Q6: What are some common formulation strategies used to improve the stability, solubility, or bioavailability of Fluvastatin Sodium?

A6: Various formulation approaches have been explored to enhance the delivery and effectiveness of Fluvastatin Sodium:* Freeze-dried microspheres: Encapsulation in freeze-dried microspheres, particularly with Eudragit polymers, has demonstrated improvements in drug dissolution and sustained-release properties. []* Solvates: The development of Fluvastatin Sodium solvates has shown promise as stable intermediates for producing the amorphous form of the drug, potentially enhancing its solubility and bioavailability. []* Self-microemulsifying drug delivery systems (SMEDDS): SMEDDS offer protection from the harsh acidic environment of the stomach and improve the permeability of this hydrophilic drug, addressing its low bioavailability. []* Extended-release tablets: Formulating Fluvastatin Sodium into extended-release tablets allows for once-daily dosing and potentially improves patient compliance due to reduced dosing frequency. [, ]* Biodegradable microspheres: The use of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) in microsphere formulations shows promise for sustained drug release, potentially improving its therapeutic efficacy. []

Q7: What is the bioavailability of Fluvastatin Sodium?

A7: Fluvastatin Sodium has a low absolute oral bioavailability of approximately 17%. This is attributed to its decreased permeability and high first-pass metabolism in the liver. [, ]

Q8: How is Fluvastatin Sodium metabolized?

A8: Fluvastatin Sodium is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP2C9. [, ] It undergoes extensive first-pass metabolism, leading to a significant reduction in the amount of drug that reaches systemic circulation.

Q9: What are the primary effects of Fluvastatin Sodium on lipid profiles?

A9: Clinical trials have shown that Fluvastatin Sodium effectively reduces total cholesterol, LDL cholesterol, and triglycerides in patients with hyperlipidemia. It has also been shown to increase HDL cholesterol levels, although the increase is generally modest. [, , ]

Q10: Has Fluvastatin Sodium been studied in the context of atherosclerosis?

A10: Yes, Fluvastatin Sodium has been researched for its potential benefits in managing atherosclerosis. Studies suggest that it can reduce carotid intima-media thickness, a marker of atherosclerosis progression, in patients with essential hypertension. []

Q11: What analytical methods are commonly used to quantify Fluvastatin Sodium?

A11: Several analytical techniques are employed for the detection and quantification of Fluvastatin Sodium, both in its pure form and pharmaceutical formulations:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, offers high sensitivity and selectivity for analyzing Fluvastatin Sodium in various matrices like bulk drug, tablet dosage forms, and plasma. [, , ]* Reverse Phase-High Performance Liquid Chromatography (RP-HPLC): This specific HPLC method is particularly useful for stability-indicating analyses, enabling the separation and quantification of Fluvastatin Sodium even in the presence of its degradation products. [, , , ] * UV-Spectrophotometry: This technique is valuable for quantifying Fluvastatin Sodium in solid dispersions and other formulations, offering a relatively simple and cost-effective analytical approach. []* Green Atomic Absorption Spectroscopy (AAS): This method offers an environmentally friendly alternative for determining Fluvastatin Sodium content in pure and pharmaceutical forms by measuring its sodium content. []* Headspace Gas Chromatography (HS-GC): This technique is particularly useful for analyzing volatile organic compounds, making it suitable for determining residual solvents in Fluvastatin Sodium samples to ensure product quality and safety. []

Q12: How are analytical methods for Fluvastatin Sodium validated?

A12: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of Fluvastatin Sodium quantification. The validation process commonly involves evaluating parameters such as linearity, accuracy, precision (both intra-day and inter-day), specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ) following guidelines like those established by the International Conference on Harmonisation (ICH). [, , ]

Q13: What factors can affect the dissolution and solubility of Fluvastatin Sodium?

A13: Dissolution and solubility are critical factors influencing the bioavailability and therapeutic efficacy of Fluvastatin Sodium. Several factors can influence these properties:* Crystal form and Polymorphism: Different crystalline forms of Fluvastatin Sodium, including various polymorphs and hydrates, exhibit varying dissolution rates and solubilities, impacting the drug's overall bioavailability. []* Formulation excipients: The choice of excipients in Fluvastatin Sodium formulations significantly affects its dissolution and solubility. Excipients like lactose, microcrystalline cellulose, and various disintegrants can impact how readily the drug dissolves and becomes available for absorption. [, , ]* Particle size: Smaller particle sizes generally lead to increased surface area, enhancing the dissolution rate of Fluvastatin Sodium and improving its bioavailability. [, ]* pH of the dissolution medium: The pH of the surrounding environment significantly affects the solubility of Fluvastatin Sodium, with higher solubility observed at a higher pH. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)

![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)

![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)